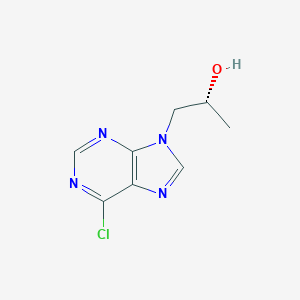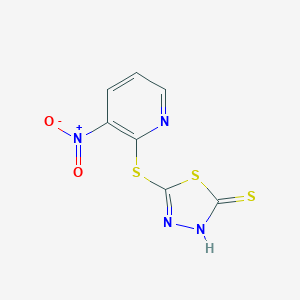![molecular formula C9H14N4O2 B186421 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one CAS No. 62627-00-3](/img/structure/B186421.png)
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one, also known as DOET, is a synthetic compound belonging to the family of oxazolotriazinones. DOET has been studied extensively for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The exact mechanism of action of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has psychoactive effects, including altered perception, mood, and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. However, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some limitations, including its relatively short duration of action and the potential for adverse effects such as cardiovascular and psychotropic effects.
Direcciones Futuras
There are several potential future directions for research on 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds. One area of interest is the development of more selective and potent partial agonists for the 5-HT2A receptor, which could be used to further elucidate the role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzonitrile with diethylamine and triethylorthoformate. Another method involves the reaction of 2-amino-5-chlorobenzonitrile with N,N-diethylformamide dimethyl acetal and ammonium carbonate.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used in scientific research as a tool to investigate the function of certain receptors in the brain. Specifically, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used to study the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has also been used to study the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs.
Propiedades
Número CAS |
62627-00-3 |
|---|---|
Nombre del producto |
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
Fórmula molecular |
C9H14N4O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(diethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C9H14N4O2/c1-3-12(4-2)7-10-8(14)13-5-6-15-9(13)11-7/h3-6H2,1-2H3 |
Clave InChI |
AHCRTDCKCIZXLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
SMILES canónico |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















